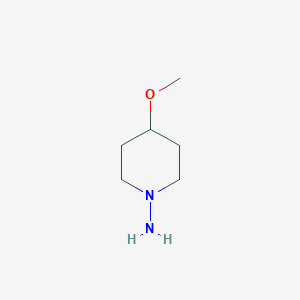

4-メトキシピペリジン-1-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

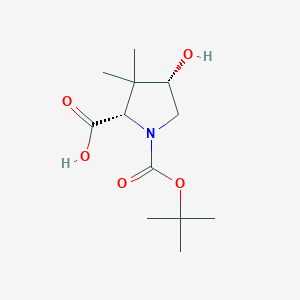

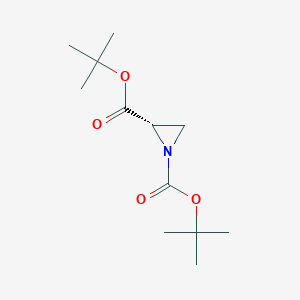

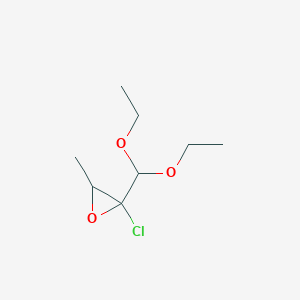

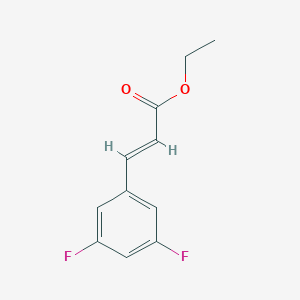

The synthesis of 4-Methoxypiperidin-1-amine derivatives and related compounds often involves chemoselective and diastereoselective methodologies. For example, one method describes the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing the versatility of methoxyamine derivatives in synthesizing complex structures under mild and environmentally friendly conditions (Aquino et al., 2015). Another synthesis route is the Cu(I)-catalyzed reductive aldol cyclization, which allows for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, indicating a pathway for the synthesis of hydroxylated piperidines (Lam et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Methoxypiperidin-1-amine derivatives has been studied using various spectroscopic techniques and theoretical methods. For instance, a study focused on the synthesis, crystal, and molecular structure analysis through vibrational spectroscopic methods and density functional theory (DFT) has provided insights into the geometric parameters and molecular electrostatic potential of these compounds, offering a deeper understanding of their molecular behavior (Wu et al., 2022).

Chemical Reactions and Properties

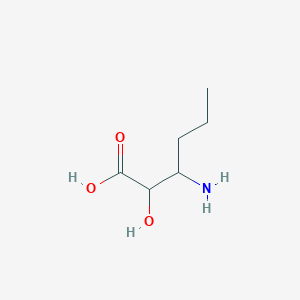

4-Methoxypiperidin-1-amine and its derivatives participate in a variety of chemical reactions, highlighting their chemical versatility. The organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes with amine nucleophiles, demonstrating the compound's role in facilitating transformations of electron-deficient methoxyarenes and methoxyheteroarenes into cyclic amine products (Shigeno et al., 2019). Additionally, the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines through specific activation of epoxypiperidine derivatives further exemplifies the compound's reactivity and utility in synthesizing structurally complex amines (Veselov et al., 2009).

科学的研究の応用

創薬における役割

4-メトキシピペリジン-1-アミンを含むピペリジンは、薬剤設計において最も重要な合成フラグメントの一つです . これらは製薬業界で重要な役割を果たしています . これらの誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに見られます .

ピペリジン誘導体の合成

4-メトキシピペリジン-1-アミンは、さまざまなピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノン)の形成につながる分子内および分子間反応に使用できます .

潜在的薬物の生物学的評価

この化合物は、ピペリジン部分を有する潜在的薬物の発見と生物学的評価において重要な役割を果たしています . これには、置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発が含まれます .

多成分反応

4-メトキシピペリジン-1-アミンは、3つ以上の反応物が結合して生成物を形成する化学反応である多成分反応で使用できます .

阻害剤設計

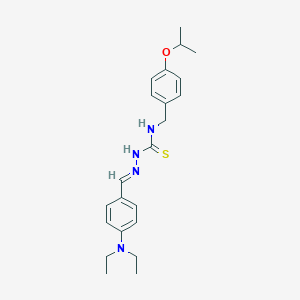

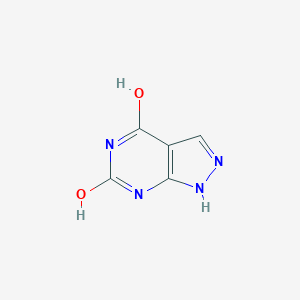

4-メトキシピペリジン-1-アミンを使用して合成できる一連の2-アミノ-4-(1-ピペリジン)ピリジン誘導体は、クリゾチニブ耐性アナプラズマティックリンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)の二重阻害剤として設計されています .

溶媒特性

4-メトキシピペリジン-1-アミンは、水とアルコールに可溶な白色粉末です. この特性により、可溶性化合物が要求されるさまざまな化学反応やプロセスで有用になります.

将来の方向性

Piperidine-containing compounds, including 4-Methoxypiperidin-1-amine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, and they are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that cis-fluoro substitution on 4-hydroxy- and 4-methoxypiperidinyl groups can provide a substantial potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom .

Dosage Effects in Animal Models

It has been shown that chronic administration of a low dose of reserpine, a related compound, can lead to a pharmacological model of depression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

It is known that many drugs are transported and distributed within the body via specific transporters or binding proteins .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

特性

IUPAC Name |

4-methoxypiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTVDDHKWCAWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598516 |

Source

|

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168272-98-8 |

Source

|

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)